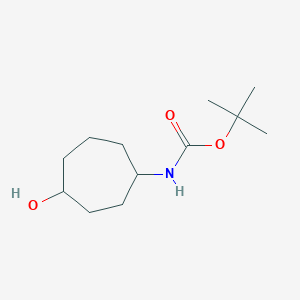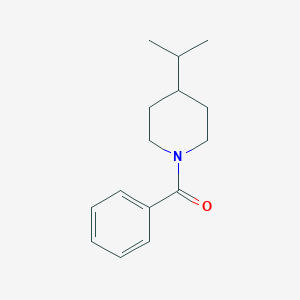![molecular formula C10H17FN4O4 B13458983 (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13458983.png)
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is a synthetic organic compound with potential applications in various fields of science and industry. This compound is characterized by the presence of an azido group, a tert-butoxycarbonyl-protected amino group, and a fluorine atom on a pentanoic acid backbone. The stereochemistry of the compound is specified by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Introduction of the fluorine atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a suitable fluorinating agent.
Formation of the azido group: The azido group is introduced via a nucleophilic substitution reaction using sodium azide.
Formation of the pentanoic acid backbone: The pentanoic acid backbone is constructed through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Deprotection and purification: The Boc protecting group is removed under acidic conditions, and the final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to larger volumes.
化学反应分析
Types of Reactions
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the azido group reduced to an amino group.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
科学研究应用
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioorthogonal reagent, allowing for selective labeling and modification of biomolecules in living systems.
Medicine: Investigated for its potential as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of (2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to selectively label or modify biomolecules. The fluorine atom can influence the compound’s reactivity and interactions with molecular targets, potentially enhancing its stability and binding affinity.
相似化合物的比较
Similar Compounds
(2S,4S)-5-azido-2-amino-4-fluoropentanoic acid: Similar structure but lacks the Boc protecting group.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-chloropentanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
(2S,4S)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid is unique due to the presence of both the azido and fluorine groups, which can impart distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
分子式 |
C10H17FN4O4 |
|---|---|
分子量 |
276.26 g/mol |
IUPAC 名称 |
(2S,4S)-5-azido-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17FN4O4/c1-10(2,3)19-9(18)14-7(8(16)17)4-6(11)5-13-15-12/h6-7H,4-5H2,1-3H3,(H,14,18)(H,16,17)/t6-,7-/m0/s1 |
InChI 键 |
ICYDYTCJJQYRFG-BQBZGAKWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H](CN=[N+]=[N-])F)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(CN=[N+]=[N-])F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


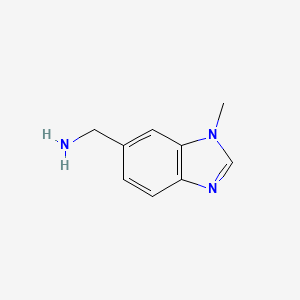
![4-Bromo-2-[(5-cyanopyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B13458916.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
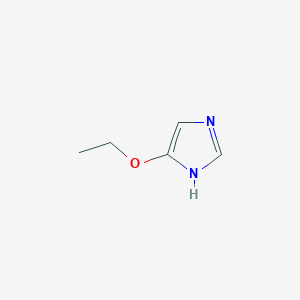
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)
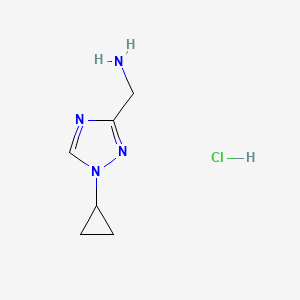
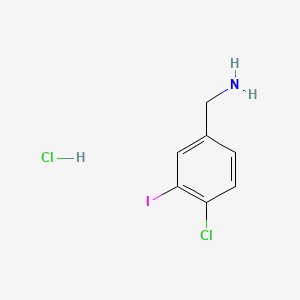
![[5-(1,3-Dioxaindan-5-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458951.png)
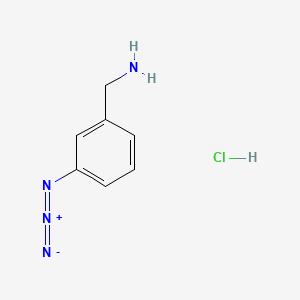
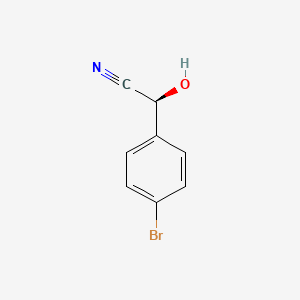
amine hydrochloride](/img/structure/B13458984.png)
![1-[3-(4-Chlorophenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13458985.png)
